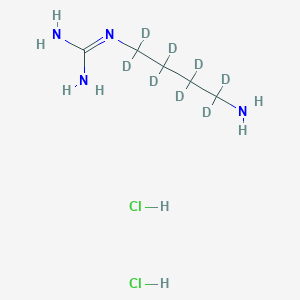
4-Aminobutyl-d8 Guanidine Dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobutyl-d8 Guanidine Dihydrochloride, also known as 1-Amino-4-guanidinobutane-d8 Dihydrochloride, is a deuterated analog of agmatine. This compound is primarily used in biochemical and proteomics research. It is characterized by its molecular formula C5H6D8N4•2HCl and a molecular weight of 211.16 .
Preparation Methods
The synthesis of 4-Aminobutyl-d8 Guanidine Dihydrochloride involves the deuteration of agmatine. The process typically includes the following steps:
Deuteration of Agmatine: Agmatine is subjected to deuterium exchange reactions to replace hydrogen atoms with deuterium.
Formation of Dihydrochloride Salt: The deuterated agmatine is then reacted with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods for this compound are not extensively documented, but the process generally involves maintaining strict reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
4-Aminobutyl-d8 Guanidine Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include methanol and water as solvents, and reactions are typically carried out under inert gas (nitrogen or argon) at temperatures ranging from 2-8°C .
Scientific Research Applications
4-Aminobutyl-d8 Guanidine Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in various analytical techniques.
Biology: The compound is utilized in studies involving neurotransmitter pathways and cellular signaling.
Medicine: Research on this compound includes its potential therapeutic effects and its role in modulating biological processes.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Aminobutyl-d8 Guanidine Dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, influencing cellular signaling and metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to affect nitric oxide synthesis and polyamine metabolism .
Comparison with Similar Compounds
4-Aminobutyl-d8 Guanidine Dihydrochloride can be compared with other similar compounds such as:
Agmatine: The non-deuterated analog, which has similar biological activities but lacks the stability provided by deuteration.
1-Amino-4-guanidinobutane Dihydrochloride: Another analog with similar chemical properties but different isotopic composition.
N-(4-Aminobutyl)guanidine Dihydrochloride: A structurally related compound with comparable applications in research
The uniqueness of this compound lies in its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements in research applications.
Biological Activity
4-Aminobutyl-d8 Guanidine Dihydrochloride is a deuterated derivative of guanidine, which has garnered interest in various biological applications due to its unique structural properties and biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C5H16Cl2N4
- Molecular Weight : 195.12 g/mol
- IUPAC Name : this compound
- CAS Number : 131708973
This compound exhibits its biological activity primarily through its interaction with various enzymes and receptors in the body. The guanidine group is known to affect the physiological processes involving nitric oxide (NO) synthesis, influencing cardiovascular health and other biological functions.
Key Mechanisms:
- Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH) : This compound acts as an inhibitor of DDAH, an enzyme that regulates the levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS). By inhibiting DDAH, this compound can potentially increase NO production, thus enhancing vasodilation and improving blood flow .
- Modulation of Nitric Oxide Pathways : The compound's ability to modulate NO pathways suggests its potential in treating conditions related to endothelial dysfunction, such as hypertension and atherosclerosis .
Biological Activity
Research has demonstrated various biological activities associated with this compound, including:
Table 1: Biological Activities of this compound
Case Study 1: Cardiovascular Health Improvement
A study conducted on animal models demonstrated that administration of this compound resulted in significant improvements in endothelial function. The increase in NO levels correlated with enhanced vasodilation and reduced blood pressure .
Case Study 2: Neuroprotective Effects
In vitro studies showed that guanidine derivatives could reduce neuroinflammation markers in cultured neuronal cells. While specific data on this compound is still emerging, these findings suggest potential applications in neurodegenerative disease treatment .
Properties
Molecular Formula |
C5H16Cl2N4 |
|---|---|
Molecular Weight |
211.16 g/mol |
IUPAC Name |
2-(4-amino-1,1,2,2,3,3,4,4-octadeuteriobutyl)guanidine;dihydrochloride |
InChI |
InChI=1S/C5H14N4.2ClH/c6-3-1-2-4-9-5(7)8;;/h1-4,6H2,(H4,7,8,9);2*1H/i1D2,2D2,3D2,4D2;; |
InChI Key |
KDQZVYBHNNRZPP-VHGLFXLXSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])N=C(N)N)C([2H])([2H])N.Cl.Cl |
Canonical SMILES |
C(CCN=C(N)N)CN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















